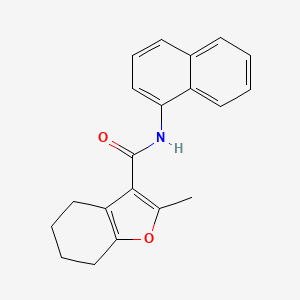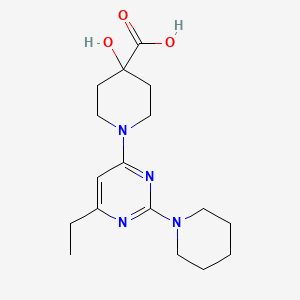
2-methyl-N-1-naphthyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-1-naphthyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as "MN-24" and belongs to the class of synthetic cannabinoids. The compound has been synthesized using various methods and has shown potential in various scientific applications.
Mécanisme D'action
MN-24 acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. The compound binds to the receptor and activates it, leading to various physiological effects. MN-24 also acts as an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for breaking down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which can have various physiological effects.
Biochemical and Physiological Effects:
MN-24 has been shown to have various biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. The compound has also been shown to have anticonvulsant and anti-inflammatory properties. MN-24 has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, MN-24 has been shown to affect various physiological processes, including appetite, sleep, and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
MN-24 has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor. The compound also has a long half-life, which allows for sustained effects. However, MN-24 has some limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for MN-24 research, including its potential for treating various medical conditions. MN-24 has shown promise in treating pain, anxiety, and depression, and further research is needed to determine its efficacy in these areas. Additionally, MN-24 could be used as a research tool to study the endocannabinoid system and its role in various physiological processes. Further research is also needed to determine the long-term effects of MN-24 use and its potential for toxicity.
Méthodes De Synthèse
MN-24 can be synthesized using several methods, including the condensation of 2-methyl-1-naphthaldehyde and 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2-methyl-1-naphthaldehyde and 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid with ammonium acetate in the presence of acetic anhydride. Both methods have been successful in synthesizing MN-24 with high yields and purity.
Applications De Recherche Scientifique
MN-24 has been extensively studied in scientific research, particularly in the field of pharmacology. The compound has shown potential in treating various medical conditions, including pain, anxiety, and depression. MN-24 has also been studied for its anticonvulsant and anti-inflammatory properties. Additionally, MN-24 has been used as a research tool to study the endocannabinoid system and its role in various physiological processes.
Propriétés
IUPAC Name |
2-methyl-N-naphthalen-1-yl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-13-19(16-10-4-5-12-18(16)23-13)20(22)21-17-11-6-8-14-7-2-3-9-15(14)17/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIQDAOASGOPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(ethylthio)-6-(1-methyl-2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5409748.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B5409756.png)
![ethyl 5-(2-furyl)-7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5409766.png)
![5-{3-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]propyl}-1H-tetrazole](/img/structure/B5409773.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-furoate hydrochloride](/img/structure/B5409777.png)
![N-[2-(difluoromethoxy)phenyl]-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5409782.png)
![(3-endo)-8-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5409796.png)
![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5409800.png)
![1-{[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5409807.png)
![[4-benzyl-1-(8-methoxyquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B5409814.png)
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5409821.png)
![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B5409829.png)